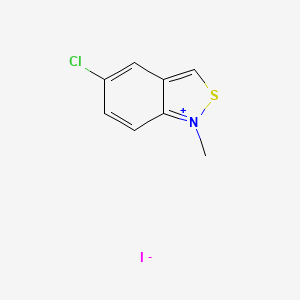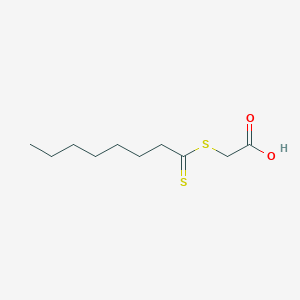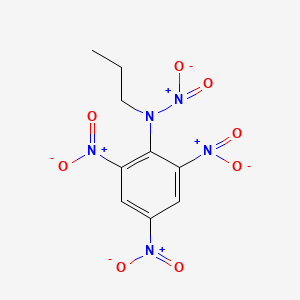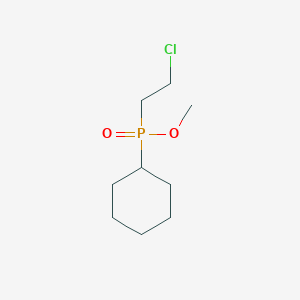
Methyl (2-chloroethyl)cyclohexylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-chloroethyl)cyclohexylphosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a cyclohexyl ring and a 2-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-chloroethyl)cyclohexylphosphinate typically involves the reaction of cyclohexylphosphinic acid with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphinate ester. The reaction mixture is then heated to promote the esterification process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-chloroethyl)cyclohexylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2-chloroethyl)cyclohexylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (2-chloroethyl)cyclohexylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The 2-chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylphosphinic acid: Shares the cyclohexylphosphinate core but lacks the 2-chloroethyl group.
Methylphosphinic acid: Contains the phosphinate group but lacks the cyclohexyl and 2-chloroethyl groups.
2-Chloroethylphosphonic acid: Contains the 2-chloroethyl group but lacks the cyclohexyl ring.
Uniqueness
Methyl (2-chloroethyl)cyclohexylphosphinate is unique due to the combination of the cyclohexyl ring, 2-chloroethyl group, and phosphinate functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
51725-02-1 |
|---|---|
Fórmula molecular |
C9H18ClO2P |
Peso molecular |
224.66 g/mol |
Nombre IUPAC |
[2-chloroethyl(methoxy)phosphoryl]cyclohexane |
InChI |
InChI=1S/C9H18ClO2P/c1-12-13(11,8-7-10)9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
Clave InChI |
BSZOATBDWOPOSS-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CCCl)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


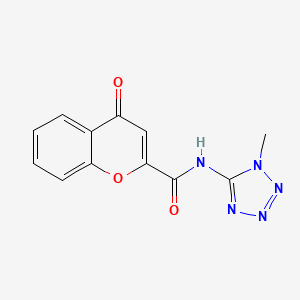
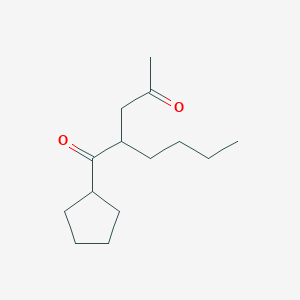
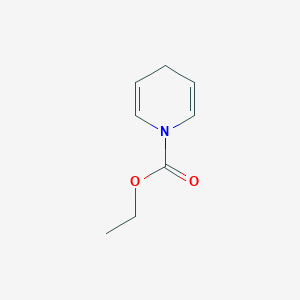
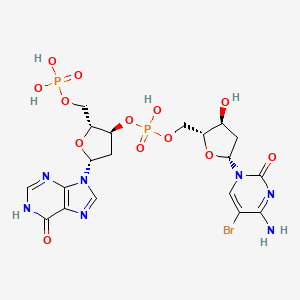
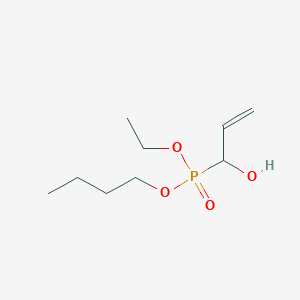
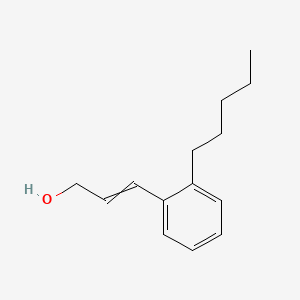
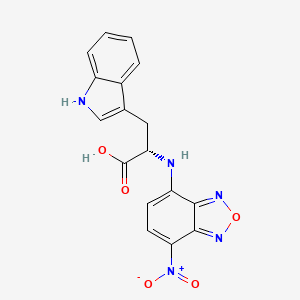
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
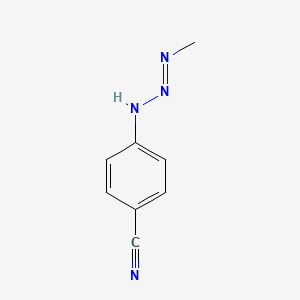
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
